6-Methyl-4-pentadecylquinolin-2(1h)-one
Description
Properties
CAS No. |
2780-93-0 |
|---|---|
Molecular Formula |
C25H39NO |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
6-methyl-4-pentadecyl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-20-25(27)26-24-18-17-21(2)19-23(22)24/h17-20H,3-16H2,1-2H3,(H,26,27) |
InChI Key |
UHNJILJSJIXWLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=O)NC2=C1C=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 119947 involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 119947 is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial production also involves stringent quality control measures to meet regulatory standards and ensure the safety and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
NSC 119947 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of NSC 119947 are carried out under specific conditions to achieve the desired transformations. Common reagents include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are optimized to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from the reactions of NSC 119947 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce functionalized compounds with different properties.
Scientific Research Applications
NSC 119947 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: NSC 119947 is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound is explored for its potential therapeutic effects, including its role as an inhibitor or activator of specific biological pathways.
Industry: NSC 119947 is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of NSC 119947 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Biological Activity
6-Methyl-4-pentadecylquinolin-2(1H)-one is a quinolinone derivative characterized by its unique long pentadecyl chain, which enhances its lipophilicity and may influence its biological interactions. This compound has garnered attention for its potential pharmacological effects, although comprehensive studies on its specific biological activities are still emerging.
- Molecular Formula : C₁₉H₂₉N₁O
- Molecular Weight : Approximately 369.58 g/mol
- Density : 0.951 g/cm³
- Boiling Point : 517°C at 760 mmHg
The structural features of 6-Methyl-4-pentadecylquinolin-2(1H)-one contribute to its chemical reactivity and biological activity, particularly due to the functional groups present in its quinoline core.
Biological Activities
Research indicates that quinolinones exhibit a range of biological activities, including:
- Antimicrobial Activity : Quinolinones have been studied for their potential as antimicrobial agents. The long alkyl chain in 6-Methyl-4-pentadecylquinolin-2(1H)-one may enhance membrane permeability, potentially increasing its efficacy against bacterial strains.
- Anticancer Properties : Preliminary studies suggest that quinolinone derivatives can induce apoptosis in cancer cells. The specific mechanisms through which 6-Methyl-4-pentadecylquinolin-2(1H)-one might exert anticancer effects require further investigation.
- Anti-inflammatory Effects : Some quinolinones have demonstrated anti-inflammatory properties, which may be relevant for therapeutic applications in diseases characterized by inflammation.
Comparative Analysis with Related Compounds
To understand the unique properties of 6-Methyl-4-pentadecylquinolin-2(1H)-one, it is beneficial to compare it with other quinolinones:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-2-pentadecylquinolone | C₁₉H₃₁N₁ | Different position of alkyl substitution |
| 6-Chloroquinolin-2(1H)-one | C₉H₆ClN | Halogenated derivative with distinct reactivity |
| 8-Hydroxyquinoline | C₉H₇NO | Known for chelating metal ions |
| 5-Methylquinolin-8-ol | C₉H₇NO | Exhibits different biological activities |
The long pentadecyl chain in 6-Methyl-4-pentadecylquinolin-2(1H)-one is significant as it may lead to enhanced bioactivity compared to other derivatives with shorter chains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolin-2(1H)-one derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a comparative analysis of 6-methyl-4-pentadecylquinolin-2(1H)-one with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Lipophilicity: The pentadecyl chain in 6-methyl-4-pentadecylquinolin-2(1H)-one significantly increases lipophilicity compared to hydroxyl (4-hydroxy analogs) or sulfonyl groups (e.g., 4-methyl-6-(propylsulfonyl) derivatives) . In contrast, 4-hydroxyquinolinones (e.g., 4-hydroxy-6-methylquinolin-2(1H)-one) exhibit higher solubility in polar solvents due to hydrogen-bonding capacity, which may limit cell permeability .
Core Heterocycle Variations: Quinazolinones (e.g., 6-methyl-2-(phenylmethyl)-4(1H)-quinazolinone) feature an additional nitrogen atom in the aromatic ring, which modifies electronic distribution and binding affinity to biological targets compared to quinolinones .
Table 2: Hypothetical Physicochemical Properties
| Property | 6-Methyl-4-pentadecylquinolin-2(1H)-one | 4-Hydroxy-6-methylquinolin-2(1H)-one | 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one |
|---|---|---|---|
| LogP (Lipophilicity) | High (~8-10) | Moderate (~2-3) | Moderate (~1-2) |
| Solubility in Water | Low | Moderate | Low |
| Melting Point | Likely <100°C (long alkyl chain) | >200°C (polar groups) | 150–200°C |
Research Findings and Implications
- Antimicrobial Activity: 4-Hydroxyquinolin-2(1H)-ones have demonstrated antimicrobial efficacy in studies, with activity modulated by substituent polarity . The pentadecyl chain in 6-methyl-4-pentadecylquinolin-2(1H)-one may enhance activity against Gram-positive bacteria due to improved membrane disruption .
- Enzyme Inhibition: Sulfonyl-substituted quinolinones (e.g., 4-methyl-6-(propylsulfonyl)quinolin-2(1H)-one) are explored as SIRT1 inhibitors, suggesting that electronic effects at position 6 are critical for target engagement .
- Structural Analogues: Quinazolinones, though structurally distinct, are pharmacologically relevant (e.g., antifolate agents), highlighting the importance of heterocycle selection in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
